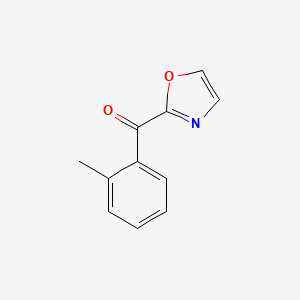

2-(2-Methylbenzoyl)oxazole

Vue d'ensemble

Description

2-(2-Methylbenzoyl)oxazole is a heterocyclic compound that features an oxazole ring fused with a benzoyl group. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the oxazole ring, which contains both nitrogen and oxygen atoms, imparts unique chemical properties to the compound, making it a valuable subject of study in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylbenzoyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methylbenzoic acid with an appropriate amine and a dehydrating agent to form the oxazole ring. The reaction conditions often include the use of a solvent such as toluene or acetonitrile and a catalyst like phosphorus oxychloride or polyphosphoric acid. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, can make the industrial synthesis more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Methylbenzoyl)oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Applications De Recherche Scientifique

Synthesis Strategies

The synthesis of 2-(2-Methylbenzoyl)oxazole often involves several innovative approaches that enhance yield and efficiency. Recent studies have introduced various catalytic methods to synthesize benzoxazole derivatives, including:

- Magnetic Solid Acid Nanocatalysts : These have been employed to synthesize benzoxazole derivatives with high yields (79-89%) under mild conditions using 2-aminophenol and aldehydes .

- Ultrasound-Assisted Methods : This approach utilizes imidazolium chlorozincate ionic liquids as catalysts for solvent-free synthesis, achieving moderate to good yields while minimizing environmental impact .

- Metal-Free C–O Bond Cleavage : A novel method has been developed for the synthesis of substituted oxazoles through chemoselective C–O bond cleavage, offering an environmentally benign process with broad substrate scope .

Biological Activities

The biological activities of this compound derivatives have been extensively studied, particularly their potential as therapeutic agents:

- Anticancer Activity : Various derivatives have shown significant cytotoxic effects against cancer cell lines such as MCF-7 (human breast cancer) and HCT-116 (human colorectal carcinoma). For instance, compounds with acetic acid groups at specific positions on the benzoxazole moiety exhibited enhanced cytotoxicity .

- Antimicrobial Properties : Oxazole derivatives are known for their antibacterial and antifungal activities. Studies have demonstrated that certain derivatives possess potent antimicrobial properties, making them candidates for further development as therapeutic agents .

- Anti-inflammatory Effects : The structure-activity relationship studies indicate that modifications to the oxazole moiety can enhance anti-inflammatory properties, which are crucial for developing new anti-inflammatory drugs .

Material Science Applications

In addition to biological applications, this compound has potential uses in materials science:

- Photochemical Applications : The compound can be utilized in photochemical reactions to create complex oxazole derivatives that are valuable in medicinal chemistry. These reactions can be conducted under visible light, providing a sustainable approach to synthesizing bioactive molecules .

- Polymer Chemistry : The incorporation of oxazole rings into polymer matrices can enhance the thermal and mechanical properties of the resulting materials. Research is ongoing to explore these applications further .

Case Studies

Several case studies exemplify the diverse applications of this compound:

Mécanisme D'action

The mechanism of action of 2-(2-Methylbenzoyl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2-Methylbenzoyl)benzoxazole

- 2-(2-Methylbenzoyl)thiazole

- 2-(2-Methylbenzoyl)isoxazole

Uniqueness

2-(2-Methylbenzoyl)oxazole is unique due to the presence of the oxazole ring, which imparts distinct chemical properties compared to its analogs. The combination of the benzoyl group with the oxazole ring enhances its biological activity and makes it a versatile compound for various applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific fields.

Activité Biologique

2-(2-Methylbenzoyl)oxazole is a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry. This compound features an oxazole ring fused with a benzoyl group, which contributes to its unique chemical properties. The following sections delve into the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This molecular formula indicates the presence of carbon, hydrogen, nitrogen, and oxygen, which are critical for its biological activity. The oxazole moiety is particularly significant due to its ability to participate in various chemical reactions and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis.

- Receptor Modulation : It may also interact with receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. For example, studies have shown its effectiveness against various bacterial strains, potentially through mechanisms that disrupt cellular processes.

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. In one study, it demonstrated a strong ability to scavenge free radicals, comparable to known antioxidants like ascorbic acid. This property suggests potential applications in preventing oxidative stress-related diseases.

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production. Inhibition of this enzyme can be beneficial for skin whitening applications. Research findings indicate that this compound has a notable inhibitory effect on tyrosinase activity:

| Compound | IC50 (μM) |

|---|---|

| This compound | 14.33 ± 1.63 |

| Kojic Acid (Control) | 20.00 ± 1.00 |

The lower IC50 value signifies a stronger inhibitory potency compared to kojic acid, a well-known tyrosinase inhibitor.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 25 μg/mL, showcasing its potential as an antibacterial agent.

Study on Antioxidant Activity

In a comparative analysis using DPPH and ABTS assays, this compound exhibited a scavenging activity of approximately 86% at a concentration of 500 μM. This result highlights its potential role in formulations aimed at reducing oxidative damage in cells.

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-(2-Methylbenzoyl)benzoxazole | Structure | Moderate tyrosinase inhibition |

| 2-(2-Methylbenzoyl)isoxazole | Structure | Antimicrobial activity |

| 2-(2-Methylbenzoyl)thiazole | Structure | Weak antioxidant properties |

The unique presence of the oxazole ring in this compound enhances its biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Methylbenzoyl)oxazole, and how can reaction conditions be optimized?

- Answer : this compound can be synthesized via cyclization reactions of α-aryl-amino ketones under acidic conditions (e.g., using H₂SO₄ or P₂O₅ as catalysts). For example, the Pomeranz-Fritsch reaction with substituted benzaldehydes yields oxazole derivatives, with yields influenced by substituent position (e.g., 3–6% for o-, m-, p-tolualdehydes) . Optimization involves adjusting temperature (100–180°C), solvent (e.g., concentrated H₂SO₄), and stoichiometry of reagents like dimethyl aminoacetal .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Answer :

- ¹H/¹³C NMR : Aromatic protons appear in the δ 7.0–8.5 ppm range, while the oxazole ring protons resonate at δ 6.5–7.5 ppm. The methyl group in the benzoyl moiety shows a singlet at δ 2.3–2.6 ppm .

- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm the oxazole and benzoyl groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 190 for nitrophenyloxazoles) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How do substituents on the benzoyl moiety influence the photophysical properties of this compound derivatives?

- Answer : Benzannulation at the oxazole or benzoyl unit alters electronic transitions. For example, benzannulation at the oxazole ring (e.g., 2-(2-hydroxyphenyl)-benzoxazole) minimally shifts ESIPT (excited-state intramolecular proton transfer) emission wavelengths but increases energy barriers due to charge transfer effects. Computational studies (B3LYP/6-31+G(d)) show that hybrid functionals best predict emission energies, with meta-GGA functionals (M06-2X) overestimating values .

Q. What mechanistic insights explain the role of this compound in catalytic reactions?

- Answer : As an intermediate, it participates in acylaminoacylation reactions with aromatic hydrocarbons (e.g., benzene, mesitylene) via Lewis acid catalysts (AlCl₃). The reaction forms 2-aza-1,4-diones, which cyclize with POCl₃ to yield aryloxazoles. UV and NMR data indicate non-coplanarity between the oxazole and aryl rings, affecting reactivity .

Q. How can computational modeling guide the design of this compound-based fluorophores?

- Answer : TDDFT calculations (e.g., B3LYP/IEFPCM) model charge transfer and aromaticity in the S₁ state. For example, benzannulation at the phenol unit (vs. oxazole) causes significant emission shifts. IR vibrational analysis further correlates H-bond strength with ESIPT efficiency .

Q. Experimental Design & Data Analysis

Q. What strategies resolve contradictions in reaction yields for substituted this compound derivatives?

- Answer : Discrepancies in yields (e.g., 18–22% for methyl-substituted isoquinolines ) arise from steric/electronic effects. Ortho-substituents hinder cyclization, reducing yields. Use kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps and optimize substituent positioning .

Q. How do solvent polarity and catalyst choice affect the regioselectivity of oxazole ring formation?

- Answer : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SNAr reactions, favoring oxazole ring closure. Lewis acids (ZnCl₂) enhance electrophilicity in chloromethylation reactions, while Brønsted acids (H₂SO₄) promote protonation of amino ketones during cyclization .

Q. Structural & Functional Insights

Q. What are the structure-activity relationships (SAR) for this compound in antimicrobial applications?

- Answer : Substitution at the 4-position of the oxazole ring (e.g., with p-methoxyphenyl groups) enhances antifungal activity against Candida spp. by increasing lipophilicity and membrane penetration. Cu(II) and Co(II) complexes of 2-amino-4-(p-methoxyphenyl)oxazole show enhanced bioactivity due to metal-ligand coordination .

Propriétés

IUPAC Name |

(2-methylphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-4-2-3-5-9(8)10(13)11-12-6-7-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHRYSRGUSAEID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642068 | |

| Record name | (2-Methylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-53-0 | |

| Record name | (2-Methylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.